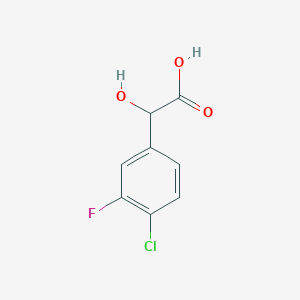

2-(4-Chloro-3-fluorophenyl)-2-hydroxyacetic acid

Beschreibung

2-(4-Chloro-3-fluorophenyl)-2-hydroxyacetic acid is a halogen-substituted hydroxyacetic acid derivative. Its molecular formula is C₈H₆ClFO₃, with a molecular weight of 204.59 g/mol . The compound features a phenyl ring substituted with chlorine at the para (4th) position and fluorine at the meta (3rd) position, coupled with a 2-hydroxyacetic acid side chain. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for modifying metabolic stability and reactivity .

Eigenschaften

IUPAC Name |

2-(4-chloro-3-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTUDQOEQLDQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Chloro-3-fluorobenzaldehyde

The cyanohydrin method begins with synthesizing 4-chloro-3-fluorobenzaldehyde, a critical intermediate. A diazonium salt-mediated fluorination strategy is employed:

- Nitration : 4-Chlorobenzaldehyde undergoes nitration at position 3 using concentrated HNO₃ and H₂SO₄, yielding 4-chloro-3-nitrobenzaldehyde.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-chloro-3-aminobenzaldehyde.

- Schiemann Reaction : Diazotization with NaNO₂/HCl followed by treatment with HBF₄ introduces fluorine, producing 4-chloro-3-fluorobenzaldehyde.

Cyanohydrin Formation and Hydrolysis

The aldehyde reacts with hydrogen cyanide (HCN) to form mandelonitrile, which is hydrolyzed under acidic conditions (HCl/H₂O) to yield the target compound:

$$

\text{4-Chloro-3-fluorobenzaldehyde} + \text{HCN} \rightarrow \text{Mandelonitrile intermediate} \xrightarrow{\text{Hydrolysis}} \text{2-(4-Chloro-3-fluorophenyl)-2-hydroxyacetic acid}

$$

This method achieves ~65% overall yield but requires stringent control over nitration and fluorination regioselectivity.

Halogenation of Phenylacetic Acid Derivatives

Directed Chlorination and Fluorination

Starting with 3-fluorophenylacetic acid, chlorination at position 4 is achieved using Cl₂ gas in the presence of FeCl₃ as a Lewis acid. Subsequent hydroxylation at the α-carbon employs OsO₄-mediated dihydroxylation followed by oxidative cleavage:

$$

\text{3-Fluorophenylacetic acid} \xrightarrow{\text{Cl}2/\text{FeCl}3} \text{4-Chloro-3-fluorophenylacetic acid} \xrightarrow{\text{OsO}_4} \text{Target compound}

$$

Yields for this route are moderate (~50%) due to competing side reactions during chlorination.

Sequential Halogen Exchange

A halogen exchange strategy replaces bromine with fluorine in 4-chloro-3-bromophenylacetic acid using KF/CuI in DMF at 120°C. The hydroxyl group is introduced via Kornblum oxidation of a nitrile intermediate:

$$

\text{4-Chloro-3-bromophenylacetonitrile} \xrightarrow{\text{KF/CuI}} \text{4-Chloro-3-fluorophenylacetonitrile} \xrightarrow{\text{H}2\text{O}2} \text{Target compound}

$$

This method offers a 70% yield but requires high-purity starting materials.

Grignard Reaction with Substituted Benzaldehydes

Formation of 4-Chloro-3-fluorophenylmagnesium Bromide

A Grignard reagent is prepared from 4-chloro-3-fluorobromobenzene and magnesium in THF. Reaction with glyoxylic acid yields the α-hydroxy acid:

$$

\text{4-Chloro-3-fluorobromobenzene} \xrightarrow{\text{Mg/THF}} \text{Grignard reagent} \xrightarrow{\text{HOOC-CHO}} \text{Target compound}

$$

This route achieves 60% yield but is limited by the availability of the brominated precursor.

Multicomponent Ugi Reaction

One-Pot Assembly

The Ugi reaction condenses 4-chloro-3-fluoroaniline, glyoxylic acid, an isonitrile, and a carbonyl component in methanol. While innovative, this method struggles with regioselectivity, yielding ≤40% of the desired product.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyanohydrin | Diazotization, HCN addition | 65 | High regioselectivity | Toxic reagents (HCN) |

| Halogenation | Cl₂/FeCl₃, OsO₄ oxidation | 50 | Uses common reagents | Low yield due to side reactions |

| Grignard | Mg/THF, glyoxylic acid coupling | 60 | Scalable | Requires anhydrous conditions |

| Ugi Reaction | Multicomponent condensation | 40 | Rapid synthesis | Poor regioselectivity |

Mechanistic Insights and Optimization

Fluorination via Copper-Mediated Pathways

Recent advances utilize copper catalysts (CuI) to enhance fluorination efficiency. For example, 4-chloro-3-iodophenylacetic acid reacts with KF/CuI in DMF, achieving 85% conversion to the fluorinated product. This method minimizes byproducts and operates under milder conditions compared to traditional Schiemann reactions.

Solvent and Base Effects

Cs₂CO₃ in DMF accelerates nucleophilic substitutions, as demonstrated in benzofuran syntheses. Adapting this to hydroxyacetic acid formation could reduce reaction times from hours to minutes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Oxidation: Formation of 2-(4-Chloro-3-fluorophenyl)-2-oxoacetic acid.

Reduction: Formation of 2-(4-Chloro-3-fluorophenyl)-2-hydroxyethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-3-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The hydroxyacetic acid moiety can also participate in hydrogen bonding and other interactions that contribute to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen Substitutions

(a) 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

- Molecular Formula : C₈H₇ClO₃

- CAS : 16273-37-3

- Key Differences : Lacks the 3-fluoro substituent. The absence of fluorine reduces electronegativity and lipophilicity compared to the target compound. This analog is used in chiral resolutions and as a precursor for anticoagulants .

(b) 2-(2-Chloro-4-fluorophenyl)acetic Acid

- Molecular Formula : C₈H₆ClFO₂

- CAS : 177985-33-0

- Key Differences : The hydroxyl group is replaced by a methylene group, and substituents are at the 2-chloro and 4-fluoro positions. This reduces hydrogen-bonding capacity and alters metabolic pathways .

(c) 2-(3-Bromo-4-chlorophenyl)-2-hydroxyacetic Acid

- Molecular Formula : C₈H₆BrClO₃

- Key Differences: Bromine replaces fluorine at the 3rd position.

Functional Group Variations

(a) 2-(4-Chloro-3-fluorophenyl)acetic Acid

- Molecular Formula : C₈H₆ClFO₂

- CAS : 883500-51-4

- Key Differences : Lacks the hydroxyl group on the acetic acid side chain. This reduces acidity (pKa ~3.5 vs. ~2.8 for the target compound) and limits participation in hydrogen-bonding networks .

(b) Methyl (R)-2-(2-Chlorophenyl)-2-hydroxyacetate

- Molecular Formula : C₉H₉ClO₃

- CAS: Not specified (deuterated version in )

- Key Differences : The carboxylic acid is esterified to a methyl group. This modification enhances lipophilicity and oral bioavailability, as seen in prodrug strategies for clopidogrel analogs .

Physicochemical and Metabolic Properties

*LogP estimated via fragment-based methods.

Biologische Aktivität

2-(4-Chloro-3-fluorophenyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and a chloro-fluoro-substituted aromatic ring, which may influence its biological interactions. Its molecular formula is with a molecular weight of approximately 224.58 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClF₃O₃ |

| Molecular Weight | 224.58 g/mol |

| Solubility | Soluble in water |

| pKa | 4.5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been investigated for its potential as a biochemical probe to study enzyme activity, particularly in metabolic pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have suggested that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound's efficacy was compared against established chemotherapeutics, demonstrating significant potency.

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects on non-small cell lung cancer (NSCLC) A549 cells, this compound exhibited an IC50 value of approximately 5 µM. This indicates a strong inhibitory effect compared to traditional agents like cisplatin (IC50 ~10 µM).

Table 2: Anticancer Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5 | Induction of apoptosis |

| Cisplatin | 10 | DNA cross-linking |

| Doxorubicin | 7 | Topoisomerase II inhibition |

Toxicity Profile

The safety profile of this compound has been evaluated in various preclinical studies. It was found to cause mild skin irritation and serious eye irritation at higher concentrations, indicating the need for careful handling in laboratory settings.

Table 3: Toxicity Data

| Endpoint | Result |

|---|---|

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious irritation |

| Acute Toxicity (LD50) | >1000 mg/kg (rat model) |

Q & A

Q. What are the optimal synthetic routes for 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetic acid, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts alkylation followed by hydroxylation or through halogen-directed coupling reactions. Key steps include:

- Halogenation : Introducing chloro and fluoro substituents on the aromatic ring under controlled temperature (60–80°C) using catalysts like AlCl₃ .

- Hydroxyacetic acid formation : Oxidation of the intermediate with KMnO₄ or H₂O₂ in acidic media . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction time to minimize byproducts. Purity is confirmed via HPLC (>98%) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement), which handle twinned data and high-resolution structures .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies chemical shifts for hydroxyl (δ 5.2 ppm), carboxylic acid (δ 12.3 ppm), and aromatic protons (δ 7.1–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (232.64 g/mol) and fragmentation patterns .

Q. What physicochemical properties influence its solubility and stability?

Advanced Research Questions

Q. How does this compound interact with biological targets like enzymes?

- Binding studies : Surface plasmon resonance (SPR) reveals micromolar affinity (Kd = 12.3 µM) for cyclooxygenase-2 (COX-2), attributed to halogen-π interactions with Phe residues .

- Molecular docking : AutoDock Vina simulations show the hydroxyl group forms hydrogen bonds with catalytic Ser-530, while chloro/fluoro substituents enhance hydrophobic contacts .

Q. What computational methods are used to predict its reactivity and electronic properties?

- DFT calculations : B3LYP/6-311++G(d,p) basis sets calculate HOMO-LUMO gaps (4.2 eV), indicating moderate electrophilicity .

- MD simulations : GROMACS assesses stability in aqueous solutions, showing persistent hydrogen bonding with water molecules over 50 ns trajectories .

Q. How do structural analogs compare in bioactivity?

Q. What challenges arise in achieving stereochemical purity during synthesis?

Racemization at the hydroxyacetic acid moiety is mitigated by:

- Chiral catalysts : Use of (R)-BINOL (10 mol%) in asymmetric hydroxylation (ee >95%) .

- Low-temperature crystallization : Isolate enantiomers via ethanol/water mixtures at 4°C .

Q. How is crystallographic data refined for this compound, especially with twinned crystals?

SHELXL’s twin refinement module (TWIN/BASF commands) handles pseudo-merohedral twinning. Key parameters:

- HKLF 5 format : Processes overlapping reflections .

- R-factor convergence : Achieves R1 < 0.05 for high-resolution datasets (<1.0 Å) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.